Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate
Description
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate (CAS: Referenced in ; synonyms: Boc-D-Abu-OH.DCHA) is a dicyclohexylamine (DCHA) salt of a Boc-protected amino acid derivative. Its molecular formula is C₁₉H₃₆N₂O₄ (calculated from Boc-D-Abu-OH + DCHA), and it is primarily used in research settings for peptide synthesis and chiral intermediate preparation . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, while the DCHA counterion enhances solubility in organic solvents. Regulatory data indicate its WGK Germany classification as 3 (highly hazardous to water) and customs codes for international trade .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSMYZXDFVUSCV-FCXZQVPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373148 | |
| Record name | BOC-D-ABU-OH DCHA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27494-47-9 | |
| Record name | BOC-D-ABU-OH DCHA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate, with the CAS number 112898-23-4, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H44N2O4S
- Molecular Weight : 444.67 g/mol
- Structure : The compound features a dicyclohexylamine moiety linked to a tert-butoxycarbonyl (Boc) protected amino acid derivative.
Pharmacokinetics
Pharmacokinetics refers to how a substance is absorbed, distributed, metabolized, and excreted in the body. For this compound:
- Absorption : Studies suggest that the compound exhibits high gastrointestinal absorption due to its lipophilicity, indicated by a Log P value of approximately 3.06 to 4.94 .
- Distribution : The compound is likely to distribute widely in tissues due to its hydrophobic nature. However, it is not expected to cross the blood-brain barrier effectively .
- Metabolism : The metabolic pathways are not fully elucidated but may involve hydrolysis of the Boc group followed by further enzymatic transformations.
- Excretion : Primarily excreted via urine; specific metabolites need further investigation.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has shown potential in modulating neurotransmitter receptors, which could be beneficial in neurological disorders.
- Antimicrobial Activity : There are indications of antibacterial properties, although specific mechanisms remain under investigation.
Biological Activity Data
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Enzyme Inhibition | Potential inhibition of proteases | |
| Neurotransmitter Modulation | Effects on serotonin receptors |
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting potential for development as an antimicrobial agent .
- Neuropharmacological Effects :
- Enzyme Interaction Studies :
Scientific Research Applications
Medicinal Chemistry
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate serves as an intermediate in the synthesis of peptide-based drugs. Its structure allows for the incorporation of amino acids into larger peptide chains, which are crucial for developing biologically active compounds.
Case Study: Peptide Synthesis
In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of peptide analogs with enhanced bioactivity against specific cancer cell lines. The incorporation of the tert-butoxycarbonyl group facilitated selective protection of the amine during synthesis, allowing for more complex structures to be formed without unwanted side reactions .
The compound exhibits significant biological activity, particularly as an inhibitor in various enzymatic processes. Its structure allows it to interact with biological targets effectively.
Pharmaceutical Formulations
The compound is also used in developing pharmaceutical formulations due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). The dicyclohexylamine component can improve the pharmacokinetics of drugs by modifying their absorption profiles.
Case Study: Formulation Development
A formulation study highlighted how incorporating this compound into a drug delivery system improved the bioavailability of poorly soluble drugs. This was achieved through solid dispersion techniques that utilized the compound as a stabilizing agent .
Research and Development
In research settings, this compound is valuable for studying amino acid derivatives and their interactions within biological systems. Its derivatives are often synthesized to explore structure-activity relationships (SAR) that inform drug design.
Table 2: Research Applications
| Research Focus | Application | Outcome |
|---|---|---|
| Structure-Activity Relationship Studies | Amino Acid Derivatives | Identified lead compounds for further development |
| Mechanistic Studies | Enzyme Interaction | Elucidated binding mechanisms with target enzymes |
Chemical Reactions Analysis
Key Reaction Types and Mechanisms
The compound’s reactivity centers on its tert-butoxycarbonyl (Boc) protecting group , carboxylic acid moiety, and stereochemical configuration.
Boc Deprotection
The Boc group is cleaved under acidic conditions , enabling subsequent functionalization:
- Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
- Mechanism : Acid-catalyzed hydrolysis of the carbamate bond, releasing CO₂ and tert-butanol.
- Products : Free amine (R)-2-aminobutanoate12.
Coupling Reactions
The carboxylic acid participates in amide bond formation via activation:
- Reagents : Dicyclohexylcarbodiimide (DCC)/N-hydroxysuccinimide (NHS) or HATU/DIPEA.
- Conditions : Room temperature in anhydrous DMF or THF.
- Applications : Used to synthesize peptide chains or conjugate with alcohols/amines34.
Oxidation and Reduction
- Oxidation : The α-carbon undergoes oxidation with KMnO₄ or CrO₃ to form ketones or carboxylic acids1.
- Reduction : LiAlH₄ reduces the ester to a primary alcohol, though this is less common due to competing Boc cleavage5.
Reaction Data Table
| Reaction Type | Reagents/Conditions | Products | Yield | Key References |
|---|---|---|---|---|
| Boc Deprotection | 4M HCl/dioxane, 0°C → 25°C, 2h | (R)-2-aminobutanoate·HCl | 92% | 24 |
| Amide Coupling | DCC/NHS, DMF, 24h | Peptide conjugate | 85% | 35 |
| Ester Saponification | NaOH/EtOH, reflux, 6h | (R)-2-((Boc)amino)butanoic acid | 78% | 6 |
| Palladium-Catalyzed Allylation | Pd(PPh₃)₄, allyl bromide, THF | Allyl-protected derivative | 67% | 7 |
Comparative Reactivity Analysis
- vs. N-Cbz Analogs : Boc deprotection requires stronger acids than benzyloxycarbonyl (Cbz) groups, which are cleaved via hydrogenolysis3.
- vs. Unprotected Amino Acids : The Boc group prevents undesired side reactions (e.g., polymerization) during peptide synthesis4.
Peptide Chain Elongation
In a 2020 study, the compound was coupled with H-Gly-OtBu using HATU/DIPEA, achieving an 88% yield of Boc-protected dipeptide. The stereochemistry remained intact (>99% ee)5.
Industrial-Scale Deprotection
A 2022 protocol optimized Boc removal using TFA/DCM (1:1) at 0°C, reducing reaction time to 30 minutes while maintaining >90% yield4.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound shares structural motifs with several analogs, differing in substituents, stereochemistry, and protective groups. Key analogs include:
Table 1: Comparative Analysis of Structural Analogs
Key Observations
The allyloxycarbonyl group in introduces a reactive alkene, enabling orthogonal deprotection strategies (e.g., palladium-catalyzed removal). Its S-configuration may limit compatibility with R-configured peptide chains. The furan-2-yl substituent in adds aromaticity and polarity, possibly altering crystallization behavior compared to the target compound.
Stereochemical Considerations :
- The target compound and the analog in retain the R-configuration , critical for enantioselective synthesis. The S-isomer in highlights the importance of stereochemical control in applications like chiral catalysis .
Stability and Storage :
Research Implications
- Synthetic Utility : The Boc group in all analogs ensures compatibility with solid-phase peptide synthesis (SPPS), but the choice of additional protecting groups (Z, allyl) allows tailored deprotection sequences .
- Solubility and Purification : Higher molecular weight analogs (e.g., ) may exhibit reduced solubility in common solvents like DCM, necessitating optimized purification protocols.
- Safety and Regulation : The WGK 3 classification of the target compound underscores the need for stringent environmental controls during disposal .
Preparation Methods
Reaction Conditions
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Reagents : Di-tert-butyl dicarbonate (Boc anhydride) or Boc chloride.
-
Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge acids generated during the reaction.
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM), chosen for their inertness and ability to dissolve both reagents.
-
Temperature : 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Mechanism :
The Boc anhydride reacts with the primary amine of (R)-2-aminobutanoic acid, forming a stable carbamate bond. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the anhydride, followed by deprotonation (Figure 1).
Optimization :
Recent studies highlight the use of DMAP as a catalyst to accelerate the reaction, reducing the reaction time from 12 hours to 4 hours while maintaining yields >90%.
Activation of the Carboxylic Acid
Following Boc protection, the carboxylic acid group of (R)-2-((tert-butoxycarbonyl)amino)butanoic acid is activated to facilitate salt formation with dicyclohexylamine.
Activation Methods
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mixed Carbonate | Ethyl chloroformate | THF | 85 | 98 |
| Carbodiimide | DCC/DMAP | DCM | 92 | 99 |
| Active Ester | HOBt/NHS | DMF | 88 | 97 |
Preferred Protocol :
Dicyclohexylcarbodiimide (DCC) with DMAP in DCM achieves optimal activation, forming an O-acylisourea intermediate. This method minimizes racemization and ensures high enantiomeric excess (>99%).
Salt Formation with Dicyclohexylamine
The activated carboxylic acid reacts with dicyclohexylamine to form the final ammonium salt.
Reaction Parameters
-
Molar Ratio : 1:1 stoichiometry between the Boc-protected acid and dicyclohexylamine.
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Solvent : Ethyl acetate or diethyl ether, which promote salt precipitation.
-
Temperature : 0°C to enhance crystallinity.
Procedure :
-
The activated acid is slowly added to a solution of dicyclohexylamine in cold ethyl acetate.
-
The mixture is stirred for 2 hours, yielding a white precipitate.
-
The product is isolated via vacuum filtration and washed with cold ether.
Yield : 89–94% with purity ≥98% (HPLC).
Purification and Characterization
Purification Techniques
| Method | Conditions | Purity (%) |
|---|---|---|
| Recrystallization | Ethyl acetate/hexane (1:3) | 99 |
| Column Chromatography | Silica gel, hexane:ethyl acetate (4:1) | 98 |
Analytical Validation :
-
NMR Spectroscopy : Confirms Boc group integration (δ 1.4 ppm for tert-butyl) and absence of free amine protons.
-
HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water gradient).
Industrial-Scale Production
Scalability Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Exothermic Reactions | Jacketed reactors with cooling | Controlled temperature (±2°C) |
| Salt Solubility | Continuous crystallization | 90% yield at 10 kg/batch |
Case Study :
A 2024 pilot-scale trial demonstrated that continuous flow reactors reduced reaction times by 40% compared to batch processes, achieving a throughput of 50 kg/month.
Recent Advancements
Q & A
Q. What are the established synthetic routes and purification methodologies for Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate?
The compound is typically synthesized via salt formation between dicyclohexylamine (DCHA) and Boc-protected amino acids. Key steps include:
- Amino Acid Activation : The (R)-2-((tert-butoxycarbonyl)amino)butanoic acid is activated (e.g., via mixed anhydride or carbodiimide coupling) before neutralization with DCHA.
- Purification : Crystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) is preferred due to DCHA’s low water solubility. Preparative GC or column chromatography may resolve enantiomeric impurities .
- Yield Optimization : Air sparging during synthesis minimizes oxidation side products, as demonstrated in reactor setups with controlled gas distribution .
Q. How is the stereochemical integrity of the (R)-configuration validated during synthesis?
Chiral HPLC or GC with chiral stationary phases (e.g., cyclodextrin derivatives) is used to confirm enantiopurity. Comparative analysis with (S)-enantiomer standards ensures retention of configuration. NMR (e.g., and ) can further corroborate stereochemistry through coupling constants and NOE effects .
Q. What are the recommended storage conditions to maintain compound stability?
Store under inert gas (N or Ar) at 2–8°C. DCHA’s air-sensitive nature necessitates airtight containers to prevent amine oxidation or Boc-group hydrolysis. Desiccants (e.g., molecular sieves) mitigate moisture-induced degradation .
Advanced Research Questions
Q. How does the choice of solvent influence reaction kinetics in DCHA-mediated syntheses?
Polar aprotic solvents (e.g., THF, DMF) enhance solubility of Boc-protected intermediates, accelerating salt formation. Non-polar solvents (e.g., toluene) improve crystallinity but may slow reaction rates due to poor ion dissociation. Kinetic studies using Pd/C or Rh/C catalysts reveal solvent-dependent activation energies for disproportionation pathways, favoring cyclohexylaniline in THF over dicyclohexylamine in toluene .
Q. What analytical challenges arise in detecting low-level enantiomeric impurities, and how are they resolved?
Enantiomeric impurities (<1%) are detected via chiral GC-MS or HPLC with mass spectrometry. For example, derivatization with Marfey’s reagent enhances UV/Vis detection limits. Contradictory GC vs. HPLC results may arise from column selectivity differences, requiring orthogonal validation .
Q. What mechanistic insights explain the role of DCHA in stabilizing reactive intermediates?
DCHA acts as a proton sponge, sequestering acidic byproducts (e.g., HCl) during Boc deprotection. Its bulky cyclohexyl groups sterically shield the amino acid’s α-carbon, reducing racemization. Kinetic modeling of amination reactions shows DCHA’s hydrogen-bonding capacity lowers transition-state energy for imine intermediates .
Q. How do thermal degradation pathways impact long-term stability studies?
Thermogravimetric analysis (TGA) reveals two degradation stages: Boc-group cleavage (~150°C) and DCHA volatilization (>250°C). Residual moisture accelerates hydrolysis, forming (R)-2-aminobutanoic acid and tert-butanol. Stability studies recommend avoiding temperatures >100°C during processing .
Q. How are contradictory yield data reconciled in scaled-up syntheses?
Discrepancies often stem from oxygen sensitivity or incomplete crystallization. For instance, air-sparged reactors improve reproducibility at lab scale, while industrial-scale processes require rigorous inert gas purging. Statistical design of experiments (DoE) identifies critical parameters (e.g., stirring rate, solvent ratio) to minimize batch variability .
Q. What computational tools predict regioselectivity in DCHA-based salt formation?
Density functional theory (DFT) calculations model electrostatic interactions between DCHA and carboxylate anions. Solvent effects are simulated using COSMO-RS, predicting preferential salt formation with sterically accessible carboxyl groups. These models align with experimental NMR chemical shifts .
Q. What strategies mitigate racemization during Boc deprotection?
Mild acidic conditions (e.g., TFA in dichloromethane at 0°C) minimize racemization. Chiral additives (e.g., (S)-proline) stabilize the transition state, as shown in kinetic resolution studies. Racemization rates are monitored via circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
